8-Amino-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol
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Overview
Description
8-Amino-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol is a chemical compound that belongs to the class of benzazepines Benzazepines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted phenylhydrazine with a ketone, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of acidic or basic catalysts, solvents like methanol or toluene, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
8-Amino-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups like halides or alkyl groups .
Scientific Research Applications
8-Amino-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Amino-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate biological pathways and result in various physiological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and signal transduction .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine: Known for its use as a dopamine receptor antagonist.
2,3,4,5-Tetrahydro-1H-3-benzazepine: Studied for its potential as a PET imaging agent.
Uniqueness
8-Amino-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its amino and hydroxyl groups allow for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and development .
Properties
CAS No. |
919099-14-2 |
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Molecular Formula |
C11H16N2O |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
8-amino-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol |
InChI |
InChI=1S/C11H16N2O/c1-13-4-2-8-6-10(12)11(14)7-9(8)3-5-13/h6-7,14H,2-5,12H2,1H3 |
InChI Key |
LJBZZMNVMKYLRU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2CC1)O)N |
Origin of Product |
United States |
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